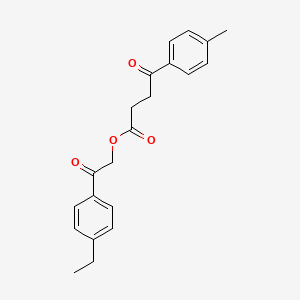![molecular formula C18H20BrClO4 B4943758 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)
2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene is a synthetic compound that belongs to the class of aryl ethers. It is commonly used in scientific research for its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in the target cells, leading to changes in cellular signaling pathways and gene expression. This mechanism of action makes 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene a potential tool for studying cellular signaling and gene regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene are not well characterized. However, it has been shown to have a low toxicity profile and does not exhibit any significant cytotoxicity or genotoxicity. This makes it a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene is its high purity and high yield synthesis method. This ensures that the compound is of high quality and suitable for use in various scientific research applications. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene in scientific research. One potential application is in the development of new fluorescent probes for the detection of biomolecules. Additionally, this compound could be used as a tool for studying cellular signaling and gene regulation in various biological systems. Finally, the synthesis method of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene could be optimized to improve its solubility and make it more suitable for use in a wider range of experiments.
Conclusion:
In conclusion, 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene is a synthetic compound that has been extensively used in scientific research. Its unique properties make it a potential tool for studying cellular signaling and gene regulation. The high purity and high yield synthesis method of this compound make it suitable for use in various scientific research applications. However, its limited solubility in aqueous solutions is a limitation that needs to be addressed in future research.
Méthodes De Synthèse
The synthesis of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene involves the reaction of 2-bromo-4-chlorophenol with 2-(3-ethoxyphenoxy)ethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,2-dibromoethane to form the final product. This reaction sequence yields high purity and high yield of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene.
Applications De Recherche Scientifique
2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene has been extensively used in scientific research due to its unique properties. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their potential applications in catalysis and material science. Additionally, this compound has been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids.
Propriétés
IUPAC Name |
2-bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO4/c1-2-22-15-4-3-5-16(13-15)23-10-8-21-9-11-24-18-7-6-14(20)12-17(18)19/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIUSFZYUUZJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)
![1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4943707.png)

![1-(2-furyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943730.png)

![2-{5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4943764.png)
![N-(tert-butyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4943768.png)
![11-(2-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4943771.png)
![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4943779.png)
![N-(4-chlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4943785.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4943791.png)